Isocytosine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c5-4-6-2-1-3(8)7-4/h1-2H,(H3,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCZBXHVTFVIFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(NC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00148350 | |
| Record name | Isocytosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00148350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155831-92-8, 108-53-2 | |
| Record name | 2,3-Dihydro-2-imino-4-pyrimidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155831-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isocytosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isocytosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isocytosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49118 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isocytosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00148350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isocytosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.266 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Scientific Research Applications
Cancer Therapy
Isocytosine is emerging as a promising candidate in targeted cancer therapy through the use of this compound-specific deaminases. The enzyme VCZ, identified as an this compound deaminase, has been shown to convert 5-fluorothis compound into 5-fluorouracil, a potent chemotherapeutic agent. This conversion occurs without the toxicity typically associated with traditional cytosine deaminases, which have been linked to significant side effects due to their activity on cytosine itself .
Case Study: Gene-Directed Enzyme-Prodrug Therapy (GDEPT)
- Objective : To evaluate the efficacy of the VCZ/5-fluorothis compound system for cancer treatment.
- Methodology : In vitro and in vivo experiments were conducted using human colorectal cancer cell lines and tumorized mice.
- Findings : The VCZ enzyme demonstrated a selective conversion of 5-fluorothis compound into 5-fluorouracil, leading to significant tumor growth inhibition without affecting normal cells .
Structural Studies of Nucleic Acids
This compound has been utilized in structural biology to explore the mechanisms of nucleobase pairing and the origins of nucleic acid structures. It pairs normally with isoguanine and exhibits unique pairing properties with guanine, which are crucial for understanding base pair complementarity in DNA .
Key Research Insights
- Tautomerism Studies : this compound's tautomeric forms have been studied extensively to understand their roles in hydrogen bonding and metal complex interactions .
- Unnatural Base Pairing : this compound has been used in experiments involving unnatural base pairs, contributing to insights into the evolution of genetic coding systems .
Drug Development
The unique properties of this compound make it an attractive building block for novel antiviral agents and other therapeutic compounds. Its stability under various conditions enhances its potential as a drug candidate.
Applications in Antiviral Research
Recent studies indicate that this compound can serve as a component in Hachimoji nucleic acids, which are designed to expand the genetic alphabet and improve the efficacy of nucleic acid-based therapeutics .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Cancer Therapy | Utilization of VCZ enzyme for converting 5-fluorothis compound to 5-FU | Reduced toxicity compared to traditional therapies; effective tumor inhibition |
| Structural Biology | Studies on base pairing and tautomerism | Insights into nucleobase interactions and origins of genetic coding |
| Drug Development | Development of antiviral agents and novel therapeutics | Enhanced stability and efficacy as a drug candidate |
Comparison with Similar Compounds
Structural and Tautomeric Properties
Key Findings :
- This compound’s tautomeric equilibrium (e.g., 3H-ketoamino vs. 1H-enol forms) is solvent- and temperature-dependent. In DMF-d7, the tautomer ratio shifts from 4:3 (80°C) to 1:1 (120°C) due to dimer stabilization .
- Fluorination at C5 (as in 5-fluorothis compound) enhances metabolic stability and substrate specificity for deaminases .
Enzymatic Interactions
Key Findings :
- The 5-fluorothis compound/VCZ pair reduces toxicity in cancer therapy compared to 5-fluorocytosine, as gut flora poorly metabolizes this compound derivatives .
Key Findings :
- This compound-based XO inhibitors exhibit 360× higher potency than urea in diuretic assays .
- BACE1 inhibitors derived from this compound show promise in Alzheimer’s treatment via conformational restriction of hydrophobic scaffolds .
Photophysical and Chemical Stability
Key Findings :
- This compound’s ultrafast excited-state dynamics (182–533 fs) suggest resilience under UV exposure, supporting its use in prebiotic chemistry studies .
Preparation Methods
Reaction Mechanism and Conditions
Sodium alcoholate (e.g., sodium ethylate) catalyzes the condensation of ethyl formate and ethyl acetate to form sodium ethyl formyl acetate. Subsequent reaction with guanidine nitrate in alkaline medium yields this compound via cyclization. The process operates at 15–135°C, with reaction times ranging from 6 to 40 hours depending on solvent and temperature.
Solvent and Substrate Variations
Table 1 summarizes yields across seven examples from the patent:
| Example | Solvent | Alcohol | Formate (g) | Acetate (g) | Yield (g) |
|---|---|---|---|---|---|
| 1 | Kerosene | Ethanol | 222 | 264 | 119 |
| 2 | Kerosene | Ethanol | 222 | 264 | 117 |
| 3 | Kerosene | n-Butanol | 222 | 264 | 136 |
| 4 | Kerosene | n-Butanol | 350 | 304 | 128 |
| 5 | Xylene | Benzyl alcohol | 328 | – | 84.5 |
| 6 | Kerosene | n-Butanol | 350 | 304 | 128 |
| 7 | Naptha | Ethanol | 222 | 264 | 110 |
Key advantages include:
-
Cost-effectiveness : Kerosene and ethanol are low-cost solvents.
-
Scalability : Reactions achieve 84–136 g yields, suitable for industrial production.
-
Temperature flexibility : Reactions proceed at 15–20°C without specialized cooling.
DNA-Compatible Biginelli Reaction
A 2023 breakthrough enabled this compound synthesis via a one-pot Biginelli reaction using DNA-conjugated guanidines, aldehydes, and methyl cyanoacetates. This method expands chemical diversity in DNA-encoded libraries (DELs) for drug discovery.
Reaction Design
DNA-linked guanidine reacts with aldehydes and methyl cyanoacetates under mild conditions (room temperature, aqueous buffer) to form this compound scaffolds. The reaction tolerates diverse aldehydes (aryl, alkyl) and cyanoacetates, achieving >80% conversion in most cases.
Analytical Validation
High-performance liquid chromatography (HPLC) and mass spectrometry (MS) confirmed product purity, with minimal DNA degradation observed via qPCR. This method’s key advantages include:
-
Compatibility : Integrates with solid-phase DNA synthesis workflows.
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Diversity : Generates substituted isocytosines for DEL screening.
Halogenation and Functionalization Routes
The RSC Publishing protocol outlines iodination and bromination steps for this compound nucleosides, enabling functional group diversification. For example, iodination of protected this compound at C5 precedes Suzuki–Miyaura coupling to install aryl groups.
Key Steps
-
Iodination : NIS (N-iodosuccinimide) in DMF at 50°C (yield: 72%).
-
Bromination : POBr in acetonitrile under reflux (yield: 68%).
Comparative Analysis of Methods
Table 2 contrasts the four primary methods:
| Method | Yield Range | Temperature | Key Advantage | Limitation |
|---|---|---|---|---|
| Alkaline condensation | 84–136 g | 15–135°C | Industrial scalability | Requires hydrocarbon solvents |
| Biginelli reaction | >80% | Room temp | DNA-compatible | Limited to small-scale DELs |
| Enzymatic incorporation | N/A | 37°C | Biological relevance | High mispairing rates |
| Halogenation | 68–72% | 50–80°C | Functional diversity | Multi-step synthesis |
Q & A
Q. How can researchers characterize the structural properties of isocytosine using spectroscopic methods?
this compound’s structure can be analyzed via nuclear magnetic resonance (NMR) spectroscopy, particularly cross-polarization magic-angle spinning (CP-MAS) to study tautomeric forms. For example, recrystallization from HO versus DO reveals isotopic shifts in spectra, indicating hydrogen bonding and proton transfer dynamics . High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are also critical for purity assessment, with solubility data (e.g., 50 mg/mL in acetic acid) guiding solvent selection .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Avoid inhalation of dust and contact with eyes/skin. Use personal protective equipment (PPE) such as gloves and lab coats. Store in sealed containers away from ignition sources, and follow OSHA HCS guidelines for spill management (e.g., mechanical collection to prevent environmental contamination) . Acute toxicity (H302: harmful if swallowed) and eye irritation (H319) necessitate emergency eyewash stations and proper waste disposal .
Q. How can researchers validate the purity of synthesized this compound for experimental reproducibility?
Use a combination of melting point analysis, -NMR to confirm hydrogen environments, and elemental analysis (C, H, N) to verify molecular composition (CHNO). Comparative HPLC retention times against commercial standards (≥99% purity) ensure batch consistency .
Advanced Research Questions
Q. What experimental designs are suitable for studying this compound tautomerism under varying pH and solvent conditions?
Employ time-resolved UV-Vis spectroscopy to monitor tautomeric equilibria. For example, pH-dependent studies in aqueous buffers (pH 3–10) can reveal keto-enol transitions. Pair this with computational simulations (e.g., density functional theory) to correlate spectral shifts with proton transfer pathways . NMR relaxation experiments at different temperatures further quantify tautomer stability .
Q. How can this compound deaminases be assayed for enzymatic activity in cancer therapy research?
Recombinant deaminase proteins can be screened via kinetic assays using 5-fluorothis compound as a substrate. Measure fluorouracil production (a chemotherapeutic agent) using HPLC-UV detection at 265 nm. Include negative controls (e.g., heat-inactivated enzymes) and validate activity with Michaelis-Menten kinetics .
Q. What methodologies resolve contradictions in this compound’s photodynamic behavior compared to canonical nucleobases?
Pump–probe spectroscopy with femtosecond resolution can track excited-state dynamics. Compare this compound’s resonant two-photon ionization (R2PI) spectra with cytosine/guanine to identify unique decay pathways. Theoretical modeling (e.g., ab initio molecular dynamics) helps interpret differences in non-radiative relaxation rates .
Q. How should researchers design experiments to assess this compound’s role in prebiotic chemistry scenarios?
Simulate prebiotic conditions (e.g., hydrothermal vents) by heating this compound with ribose analogs and metal catalysts (e.g., Mg). Analyze glycosidic bond formation via -NMR and compare reaction yields with cytosine. Use isotopic labeling () to trace incorporation into proto-RNA strands .
Methodological Frameworks
How can the PICOT framework structure research questions on this compound’s therapeutic potential?
- Population/Problem : Cancer cell lines (e.g., HeLa).
- Intervention : 5-fluorothis compound treatment.
- Comparison : Untreated cells or 5-fluorocytosine controls.
- Outcome : Apoptosis rates via flow cytometry.
- Time : 48-hour exposure. This design isolates this compound deaminase efficacy while controlling for confounding variables .
Q. What strategies ensure reproducibility in this compound-based studies?
Document detailed synthesis protocols (e.g., recrystallization solvents, drying times) and instrument parameters (e.g., NMR pulse sequences). Deposit raw data in repositories like Zenodo and cite prior methodologies (e.g., Vilnius University’s enzymatic assays) .
Data Analysis and Reporting
Q. How should conflicting data on this compound’s metabolic stability be addressed?
Perform meta-analyses of existing enzymatic studies (e.g., k values) to identify outliers. Use Bland-Altman plots to assess inter-laboratory variability. Replicate key experiments under standardized conditions (e.g., 37°C, pH 7.4) and publish negative results to reduce publication bias .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
